

Application Notes & Protocols: 2-Chloro-5,6-dimethylnicotinonitrile

Author: BenchChem

Compound of Interest

Compound Name: 2-Chloro-5,6-dimethylnicotinonitrile
Cat. No.: B029068

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

The pyridine ring is a foundational structural motif in modern agrochemicals, prized for its versatile chemical reactivity and its presence in numerous biologically active molecules, including insecticides, fungicides, and herbicides.^{[2][3][4]} The nitrile group often acts as a crucial pharmacophore or a synthetic handle for further modification. For instance, neonicotinoid insecticides, which act as agonists of insect nicotinic acetylcholine receptors (nAChRs), demonstrate the potent bioactivity of this scaffold.

This document provides a detailed technical guide for researchers on the application of a specific, functionalized intermediate: **2-Chloro-5,6-dimethylnicotinonitrile**, highlighting its unique properties and its potential for fungicidal and herbicidal activities. The protocols are designed to be self-validating, with explanations of the chemical rationale behind each step, enabling researchers to confidently apply this knowledge to their own work.

II. Compound Profile: 2-Chloro-5,6-dimethylnicotinonitrile

A thorough understanding of the starting material's physicochemical properties is critical for experimental design, ensuring proper handling, and selecting appropriate reaction conditions.

Property	Value
Chemical Formula	C ₈ H ₇ ClN ₂
Molecular Weight	166.61 g/mol
CAS Number	65176-93-4
Appearance	Solid
SMILES	Cc1cc(C#N)c(Cl)nc1C
InChI Key	BYVPJDZJIHOUHA-UHFFFAOYSA-N
Key Reactive Sites	1. C2-Chloro group: Activated for Nucleophilic Aromatic Substitution (SNAr) or reduced. 3. Pyridine Nitrogen: Can be oxidized.

III. Synthetic Protocols: Derivatization of the Core Scaffold

The chemical architecture of **2-Chloro-5,6-dimethylnicotinonitrile** offers several avenues for synthetic modification. The chlorine atom at the 2-position is the cornerstone of the following protocols.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Thiophenol

This protocol details the displacement of the C2-chloro group with a sulfur nucleophile, a common strategy in agrochemical synthesis to introduce new functional groups.

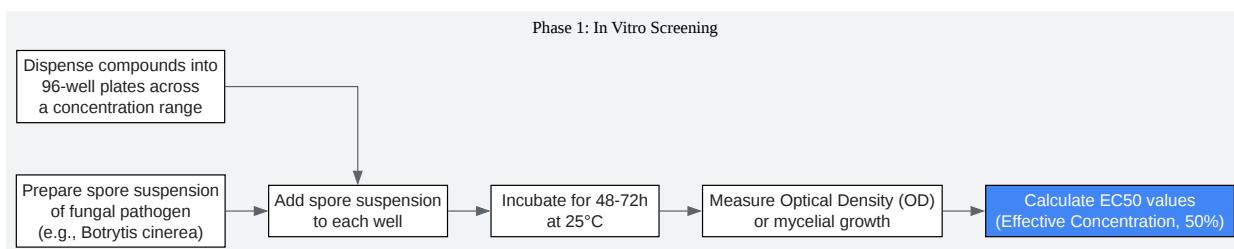
Causality and Experimental Choices:

- Nucleophile: Thiophenol is chosen as a model sulfur nucleophile. Thioether linkages are present in many biologically active molecules.
- Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the thiophenol to generate the more nucleophilic thiophenoate anion.
- Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation without solvating the anion.

- Temperature: Heating the reaction to 80 °C provides the necessary activation energy to overcome the energy barrier of disrupting the aromaticity of the pyridine ring.

Step-by-Step Methodology:

- To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **2-Chloro-5,6-dimethylnicotinonitrile** (1.67 g, 10 mmol).
- Add anhydrous potassium carbonate (2.07 g, 15 mmol).
- Add 20 mL of anhydrous DMF.
- Stir the suspension and add thiophenol (1.10 g, 1.13 mL, 10 mmol) dropwise via syringe.
- Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
- Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.
- After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.
- A precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from ethanol to yield the purified 2-(phenylthio)-5,6-dimethylnicotinonitrile.


IV. Application Workflows: Screening for Agrochemical Activity

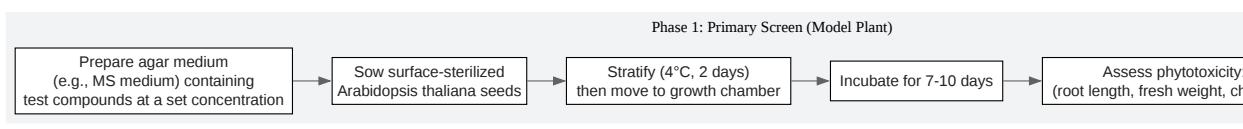
Once a library of derivatives is synthesized, a systematic screening cascade is required to identify candidates with promising biological activity.

Workflow 1: Fungicidal Activity Screening

This workflow is designed to identify compounds that inhibit the growth of key plant pathogenic fungi.

Rationale: Many commercial fungicides are pyridine derivatives.^[13] The screening process begins with a high-throughput in vitro assay to quickly identify active compounds.

Protocol: In Vitro Antifungal Assay (Agar Well Diffusion Method) This protocol provides a rapid and reliable method for primary screening.^{[16][17]}


- Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
- Plate Preparation: Pour 20 mL of the molten PDA into sterile 90 mm Petri dishes and allow to solidify.
- Inoculation: Prepare a spore suspension of the test fungus (e.g., Fusarium oxysporum, Alternaria alternata) in sterile water. Spread 100 µL of the suspension onto the surface of each Petri dish.
- Well Creation: Use a sterile 6 mm cork borer to create wells in the agar.

- Compound Application: Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mg/mL). Add 100 μ L of each test compound solution to the wells of a 96-well plate.
- Controls (Self-Validation):
 - Positive Control: Use a commercial fungicide (e.g., Carbendazim) at a known effective concentration.
 - Negative Control: Use 100 μ L of pure DMSO.
- Incubation: Incubate the plates at 25-28°C for 3-5 days.
- Data Collection: Measure the diameter of the inhibition zone (the clear area around the well where fungal growth is prevented) in millimeters. A large inhibition zone indicates the compound has fungicidal activity.

Workflow 2: Herbicidal Activity Screening

This workflow aims to identify compounds that inhibit plant growth, a key characteristic of herbicides.[\[2\]](#)[\[18\]](#)

Rationale: Pyridine derivatives are a well-established class of herbicides.[\[3\]](#)[\[19\]](#) The primary screen uses a model plant, *Arabidopsis thaliana*, due to its small size and rapid growth. This screen is followed by a secondary screen using a weed species in soil.[\[22\]](#)

[Click to](#)

Herbicidal screening workflow from compound synthesis to bioassay

Protocol: Primary Herbicidal Screen on *Arabidopsis thaliana* This protocol is adapted for small-scale, systematic screening in a controlled environment.

- Seed Sterilization: Surface-sterilize *Arabidopsis thaliana* seeds by exposing them to chlorine gas (generated by mixing bleach and HCl in a desiccator).
- Medium Preparation: Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling to ~50°C, add the test compound (dissolved in DMSO).
- Sowing: Arrange seeds evenly on the agar surface. Seal the plates with breathable tape.
- Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.
- Incubation: Transfer the plates to a growth chamber with a 16h light/8h dark cycle at 22-24°C.
- Controls (Self-Validation):
 - Positive Control: Use a plate containing a known herbicide (e.g., glyphosate).
 - Negative Control: Use a plate containing only the DMSO solvent at the same concentration as the test plates.
- Data Collection: After 7-10 days, measure key indicators of phytotoxicity:
 - Root Elongation: Measure the length of the primary root.
 - Visual Assessment: Score for effects like cotyledon bleaching (chlorosis), growth inhibition, and mortality.

- Fresh Weight: Harvest and weigh the seedlings from each plate.
- Hit Identification: Compounds causing significant growth reduction compared to the negative control are considered "hits" for further testing.

V. Conclusion and Future Directions

2-Chloro-5,6-dimethylnicotinonitrile represents a versatile and synthetically accessible starting material for the discovery of novel agrochemicals. Its herbicidal activity. By understanding the chemical principles behind each protocol and employing the self-validating controls, researchers can confide

References

- ACS Publications. (n.d.). Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine. Retrieved from <https://pubs.acs.org/doi/10.1021/acs.joc.5b00312>
- PubMed. (n.d.). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Retrieved from <https://pubmed.ncbi.nlm.nih.gov/33000000/>
- Semantic Scholar. (n.d.). Studies on Pyridine Derivatives (XII): Synthesis and Herbicidal Activity of 2-(2-Aryloxyypyridine-4-carbonyloxy)-propionates. Retrieved from <https://www.semanticscholar.org/10.1007/s00114-005-0600-0>
- DialogProTec. (n.d.). Protocol on screening for fungicidal activity against important plant pathogens. Retrieved from https://vertexaisearch.cloud.google.com/qUa3feYyiolzntqzlesBXXftocOI4Nia7kWh3H27576PJYP_zngyvgjRLtVwl68QRDXCSSs8gcmcAW1bQU-mFq8G2_iN6DOSN634GqyD61_Dp7D9g4
- MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from <https://www.mdpi.com/1420-3049/23/23/1000>
- Google Patents. (n.d.). PYRIDINE SULFONYL URINE DERIVATIVES WITH HERBICIDAL EFFECT. Retrieved from https://vertexaisearch.cloud.google.com/6NHZcgK2jIkxBouVtflWvZ1osQb0VjNyGqMtZeOwQq5HMhru_qaHB8wzUc7my7Ku8CJQpPw1aGpBFEHxiu4mQl6kbmftqrSew==
- Kotb, E. R., et al. (2009).
- Vulcanchem. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile - 91591-63-8. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF77xpQOefnfrtd_3IDzS3rgtv1LvV8olhSh7NaM2NOElbV4zAkl7zCf9ZEW4HcxyIQ2Fl4Civ-DzxSByyF1EPj_eDGJ_FF6SPiMsInj8KI
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from https://vertexaisearch.cloud.google.com/grc/OnshkgiunDuEwpo0UwH3nG_m8US2CVcazoMlulwLzlc3SsKbqiFNw2znDdsv6RU3r8tJj3TybsN3uIQdkFJsKUqUE3AdepVsRp-vIBUaZ-7ODG1YZZ
- Oregon State University Libraries and Press. (n.d.). Plant fungal pathogens : methods and protocols. Retrieved from https://vertexaisearch.cloud.google.com/uQA01N6oEXjvFLLbNGKdfU83X11O7tw64nNCghE4Zpfwarz9fCrK75FUvJ1KazBGMvstZteWYBSvNTDcHoGH_9EE34NCmgbZ6s-KICqvM65m
- ProQuest. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbiK1elA4ojPDGRVKKLjrpYX93SUMJy9BzmvMttPdmqUPJiQ89ftSIUR4FnR3JJfuiXXbAW_kbtodu9yDbuLHEKzOheUk1b24yc8Y
- YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJFhfnur9P2Aw7Ix7bCJgHtL8pWnM3qs9dhL5LhtJyGK262ltmoAHBvlaHC6pE_iDJTw0jrkTAIw0WdbBSQSoKQjePLnLo_R7Q7Q
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrzmvWLiL4fRZCHJHR8jPaFZ8uXh6KFdd1pBRSMdtEcnzUjktFty4WgNGmfGyEwAMII_AFsrD1tTf3gnH1pZ_UU0orBbuCE9azY
- ResearchGate. (n.d.). Neonicotinoids: Insecticides Acting on Insect Nicotinic Acetylcholine Receptors. Retrieved from https://vertexaisearch.cloud.google.com/hYOhlWgqTIRLkR8OiQ_OGHLwoOdwdtl82LU6NcnfN2Zm0qAwG-T0i7sw63nOaJcGgam47lvqKFGz6oEUxDXUf_sqPhTLvmANLDZGnHxjjCarj8j
- MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrzmvWLiL4fRZCHJHR8jPaFZ8uXh6KFdd1pBRSMdtEcnzUjktFty4WgNGmfGyEwAMII_AFsrD1tTf3gnH1pZ_UU0orBbuCE9azY
- ResearchGate. (n.d.). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlr79N9epoj24wdKpvDiuLH_Ru5Id6_RV24M2pjNp9Ee60iZ_0QKwqhgDIBDTvOJjorb4BLX33JG7Q61K7mMOJiAu9gAUPDM0i5Stu26p4ouYGtgIGNzJZrUhzhK7JwWO4q7qbEzRZL6E31uRu_AezJzj1A7yosH92MF1Vu=
- Semantic Scholar. (n.d.). Neonicotinoid insecticide toxicology: mechanisms of selective action. Retrieved from https://vertexaisearch.cloud.google.com/pT0ZeepDqWB0GkA1Oh5BcPh25PNa-6DCwL_xs0FaBfblaOq8bEFRDGqhFfFU7eN1s5ef8CiTFwRQdgUhk-U0pVz1aRYc_76lGoMrrexrHzDnsV
- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from <https://vertexaisearch.cloud.google.com/grounding-api-redirect/QZcrGAvELIPjR2V5pd3pMPoxCqgGWIM8OpbVSOD8MOege6Q9ZjpGTDhtvE>
- ResearchGate. (n.d.). Mechanism of Selective Actions of Neonicotinoids on Insect Nicotinic Acetylcholine Receptors. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMelqhaWsqDxPXJITWTPZUx4Fk2HQutjJonXr3QoSbwAiTlMe_VJN2t6SPDOM0PX9uL8_6pCu7SXcIP3hYFc64emaztju7GfFCGZDLOKYKtvhp5t_TAFErVzJtXLC2bbWsJ5
- Morressier. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory protocol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWOyO2qJzmFzE8_5qCvMkQhYwJ7_IKgHjpBTQrb2gprsYYuoDi2Z4QRil_0870e_KFNQRU8op3yBnLO0nOUyYsQwxCxooG1
- University of Western Australia. (n.d.). Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEnCzut5h2vF1BmUCK2ntN6epoqeWJrxsKrQ6gq9c2UJQSHLcrWiEcuCscYrjpX7mZ4Layk0BO-o04i1-DnQJuDeJZURK3_pluLXyY
- Shaner, D. L. (n.d.). Primary Herbicide Screening. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHttB_MSfoyXd5HrKQN-A3s8EaN7kELSDP5VhjBy-OVi1A==

- PubMed Central. (2015, July 5). A Chemical Genetic Screening Procedure for *Arabidopsis thaliana* Seedlings. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYK8RO0DyCJcLUVEOmauCQAxPZcp3qKCJmofxgm_v8e5XVH6dGSwVVI87-J1cGBSQ==
- Bentham Science. (2022, December 30). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvnBiLWyAyPX73psuEew8jWog_DsW5FloJn3VXkz2u3L3irdBbBhxME8azglbds99pQT0f13xsRGSF1tQHQPI2-hVEEs8zSOimTP0
- PubMed Central. (2022, January 19). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit composition. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYq2VaGQODrfOhE36KU9wuKly0tAdtAL7qRR5-rXi9829CG37z26d9awbDcYDAcfUqEvBs_2hCD5Tg2Jlwqb73bw_Pbw==
- PubMed Central. (n.d.). In vitro antifungal activity of plant extracts against fungal pathogens of onion (*Allium cepa* L.) and red pepper (*Capsicum annuum* L.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYLLuJA0xKAKGx4s6BMjPme4R0n0lhAJS9uL4-7znC5y8qvebi4HrvCNl9qg_fECmCaJqhwg5aX3ywazLylmn1nmALPxhDnjFnplUZxnBOMyVYIj0lUC
- ARCC Journals. (n.d.). In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYzpz1ZtqYbTPzndSerTRE13c_TfXuAsi_2VcKAJfy2XOjPLpgrSaJxqMOWUrJKZKXStO1ouwTFM_Ye1Hb2iYGQvwL3ZWrkJOCX1LrpCbW1nxlseoC10
- PubMed. (n.d.). Systematic, small-scale screening with *Arabidopsis* reveals herbicides synergies that extend to lettuce. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdEajm6qB_sElojMPNkIk8ZQZuPWlaebJhpl04wsMkIBAs0ER7lalyDowM_ovWrDy2aGreZ0HmRvEcRk3WABYNMUHXQ5PY
- Sigma-Aldrich. (n.d.). **2-Chloro-5,6-dimethylnicotinonitrile**. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYdvVZKLE11NR8TUj6fjN_95NiMV8OdzLqhTL0=
- precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. Retrieved from <https://vertexaisearch.cloud.google.com/grounding-api-redirect/iZabJkfL7EJ8hipUvGIUusTKa1plj4QQFTSgTgD2nD1XB8CVTgIxqyudJBvliog54mNsXD1lolexla3GCc1kyb7JcoDyU45YR9n1mYcIEqbIHiwXt72Am>
- protocols.io. (2019, July 28). Progeny test for generating single copy homozygous transgenic lines in *Arabidopsis thaliana*. Retrieved from <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg9WDdKuBegKQqy6vWiBXvHXDAjHlbUmhs2rJ0AY82Bg8VxWmKJHjWfKe2qVWYi6Xx5e77H40PpwFKurqJTx09yEFg2E1GkE>
- ResearchGate. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/PYUWB9vYN2RwbhaFbdSw2LtteFpmKh-eHr0Jqz5SPyKrFvT5Bx9azWNPOtbtjwlXE0_I-PfYadwnilvX6eGqkTjIvGWolPuloxS1C1WS_ubRskEug
- ResearchGate. (n.d.). Development of novel pyridine-based agrochemicals: A review. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/77A8pTHCgVFSnPn57MjldCMcD5CqxuqPLpYjeb_sg4WthZo_MjoNPUffMo5Mv5OjG_uAoN9IEFOuZvcdxnWDqzhOd7dkZIK4s9JuGdC-S7w0X0J0

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neonicotinoid insecticide toxicology: mechanisms of selective action. | Semantic Scholar [semanticscholar.org]
- 8. GSRS [precision.fda.gov]
- 9. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]
- 10. youtube.com [youtube.com]
- 11. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 14. dialogprotec.eu [dialogprotec.eu]
- 15. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 16. In vitro antifungal activity of plant extracts against fungal pathogens of onion (*Allium cepa* L.) and red pepper (*Capsicum annuum* L.) in selected species [arccjournals.com]
- 17. In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops [arccjournals.com]
- 18. mdpi.com [mdpi.com]
- 19. DE60008935D1 - PYRIDINE SULFONYL URINE DERIVATIVES WITH HERBICIDAL EFFECT - Google Patents [patents.google.com]

- 20. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 21. Systematic, small-scale screening with Arabidopsis reveals herbicides synergies that extend to lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. my.ucanr.edu [my.ucanr.edu]
- 23. A Chemical Genetic Screening Procedure for *Arabidopsis thaliana* Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- To cite this document: BenchChem. [Application Notes & Protocols: 2-Chloro-5,6-dimethylnicotinonitrile in Agrochemical Research]. BenchChem, [

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.